5-[(2,4-Dichlorophenyl)(phenyl)methyl]-6-hydroxypyrimidin-4(3H)-one
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Overview
Description
5-[(2,4-Dichlorophenyl)(phenyl)methyl]-6-hydroxypyrimidin-4(3H)-one is a complex organic compound belonging to the class of pyrimidines This compound is characterized by the presence of a pyrimidine ring substituted with a hydroxyl group and a dichlorophenyl-phenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,4-Dichlorophenyl)(phenyl)methyl]-6-hydroxypyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dichlorobenzaldehyde with benzyl cyanide to form an intermediate, which is then cyclized with urea under basic conditions to yield the desired pyrimidine derivative. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
5-[(2,4-Dichlorophenyl)(phenyl)methyl]-6-hydroxypyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction can produce alcohols or amines.
Scientific Research Applications
5-[(2,4-Dichlorophenyl)(phenyl)methyl]-6-hydroxypyrimidin-4(3H)-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(2,4-Dichlorophenyl)(phenyl)methyl]-6-hydroxypyrimidin-4(3H)-one involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2,4-Dichlorophenyl)(phenyl)pyrimidin-5-ylmethanol: A related compound with similar structural features but different functional groups.
Triarimol: Another pyrimidine derivative with distinct biological activities.
Uniqueness
5-[(2,4-Dichlorophenyl)(phenyl)methyl]-6-hydroxypyrimidin-4(3H)-one is unique due to its specific substitution pattern and the presence of both hydroxyl and dichlorophenyl groups
Properties
CAS No. |
50278-37-0 |
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Molecular Formula |
C17H12Cl2N2O2 |
Molecular Weight |
347.2 g/mol |
IUPAC Name |
5-[(2,4-dichlorophenyl)-phenylmethyl]-4-hydroxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C17H12Cl2N2O2/c18-11-6-7-12(13(19)8-11)14(10-4-2-1-3-5-10)15-16(22)20-9-21-17(15)23/h1-9,14H,(H2,20,21,22,23) |
InChI Key |
DJWBLSKDSKELFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C=C(C=C2)Cl)Cl)C3=C(N=CNC3=O)O |
Origin of Product |
United States |
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